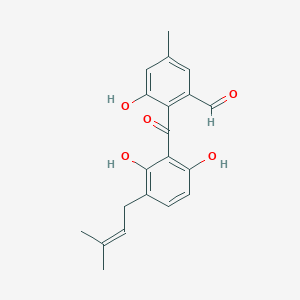

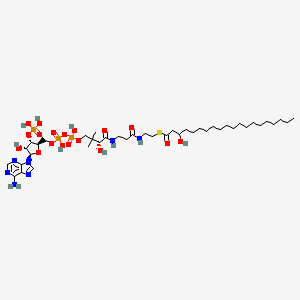

![molecular formula C55H104O16S B1264343 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

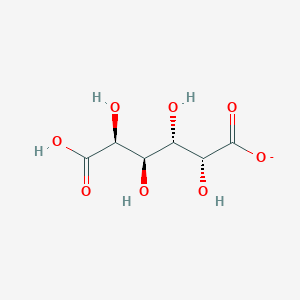

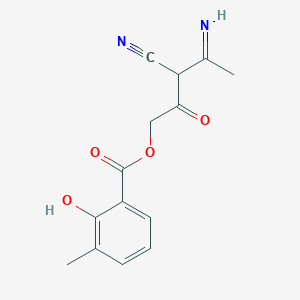

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S)-2,4,6-trimethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

科学的研究の応用

Structural Composition and Antigenic Properties

- The structural features of multiacylated trehalose 2-sulfates from Mycobacterium tuberculosis were described, highlighting the complexity and diversity of acyl substituents in these compounds (Goren, Brokl, & Das, 1976).

- An antigenic glycolipid from Mycobacterium tuberculosis, initially believed to be a sulfolipid, was reassessed, indicating a complex mixture of 2,3-di-O-acyltrehaloses without a sulfate group, necessitating a revision of its classification as a sulfolipid (Baer, 1993).

Analytical and Synthetic Approaches

- Mass spectrometry methods were developed to analyze acylated sugars, contributing to the understanding of the structure and location of long-chain fatty acyl groups in such compounds (Puzo & Promé, 1978).

- Novel mycolic acid exchange enzymes from Mycobacterium smegmatis were isolated, offering insights into the enzymatic processes involving acyl groups and their potential roles in cell wall component formation (Sathyamoorthy & Takayama, 1987).

- Studies on the synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates, along with related esters, have been conducted to simplify the synthesis process and enhance understanding of the molecular architecture of these compounds (Datta, Takayama, Nashed, & Anderson, 1991).

Biological Function and Potential Applications

- The discovery of 2-sulfotrehalose as a novel osmolyte in haloalkaliphilic archaea has expanded the understanding of osmoregulation mechanisms in extremophiles, potentially offering insights into stress resistance mechanisms (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

- Investigations into the sulfolipids of Mycobacterium tuberculosis revealed the predominance of certain sulfolipid families, offering a more accurate depiction of the lipid composition of the mycobacterial cell wall and its potential implications for pathogenicity and host interaction (Rhoades, Streeter, Turk, & Hsu, 2011).

特性

分子式 |

C55H104O16S |

|---|---|

分子量 |

1053.5 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S)-2,4,6-trimethyltetracosanoate |

InChI |

InChI=1S/C55H104O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h41-45,47-52,54-57,59-61H,6-40H2,1-5H3,(H,63,64,65)/t41-,42-,43-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1 |

InChIキー |

RNPVEWRXRUDCFI-VDTWQNPJSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

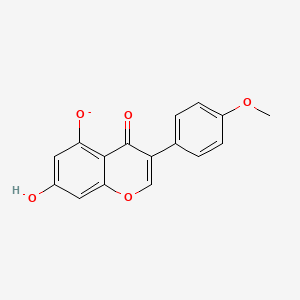

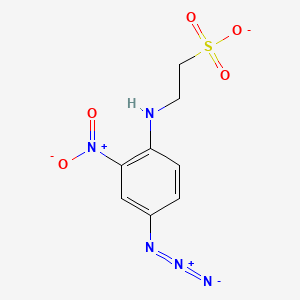

![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)